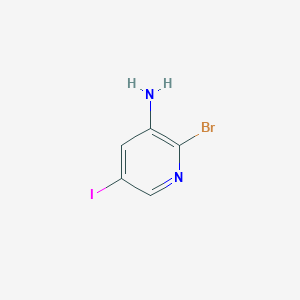

2-Bromo-5-iodopyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-5-iodopyridin-3-amine” is a chemical compound with the molecular formula C5H4BrIN2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of compounds similar to “2-Bromo-5-iodopyridin-3-amine” often involves initial Sonogashira coupling of a 3-halosubstituted-2-amino-pyridine . The intermediate alkynylpyridines are then exposed to a variety of different reaction conditions and reagents to afford the desired azaindoles . Many methods have been developed for this step and include the use of cesium- or potassium-containing bases such as potassium hydride, potassium t-butoxide or cesium t-butoxide .Applications De Recherche Scientifique

2-Bromo-5-iodopyridin-3-amine: A Comprehensive Analysis of Scientific Research Applications

Drug Synthesis Precursor: 2-Bromo-5-iodopyridin-3-amine serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure allows for selective substitutions, enabling the creation of diverse medicinal molecules.

Material Science Research: This compound is used in material science research to develop new polymers and coatings with enhanced properties, such as increased thermal stability or electrical conductivity.

Analytical Chemistry: In analytical chemistry, 2-Bromo-5-iodopyridin-3-amine can be used as a standard or reagent in the quantification and identification of complex chemical substances.

Agricultural Chemistry: Researchers utilize this compound in the development of new agrochemicals, aiming to improve crop protection and yield through advanced pest control agents.

Photovoltaic Research: The compound’s unique electronic properties make it a candidate for use in the development of organic photovoltaic cells, contributing to renewable energy solutions.

Nanotechnology: In nanotechnology, 2-Bromo-5-iodopyridin-3-amine is explored for its potential in creating nano-sized devices and materials with novel properties.

Antimicrobial Studies: As indicated by research published in Organic & Biomolecular Chemistry, derivatives of halogen-containing pyridines like 2-Bromo-5-iodopyridin-3-amine have shown promising antimicrobial effects, warranting further examination .

Safety and Hazards

“2-Bromo-5-iodopyridin-3-amine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement of H302, indicating that it is harmful if swallowed . It should be stored in a dark place, under inert atmosphere, at room temperature .

Propriétés

IUPAC Name |

2-bromo-5-iodopyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBJZYQEHPMUKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673859 |

Source

|

| Record name | 2-Bromo-5-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1138444-06-0 |

Source

|

| Record name | 2-Bromo-5-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1372117.png)

![2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1372125.png)

![4-[2-(Dimethylamino)ethyl]benzoic acid](/img/structure/B1372127.png)

![3-[(2-Allylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1372129.png)